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molecular formula C9H11BrO2 B1337404 1-(Bromomethyl)-2,3-dimethoxybenzene CAS No. 54636-77-0

1-(Bromomethyl)-2,3-dimethoxybenzene

Cat. No. B1337404
M. Wt: 231.09 g/mol
InChI Key: MKQQWYFVXVSJTH-UHFFFAOYSA-N
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Patent
US04428965

Procedure details

The nonadecylcatechol acetate (NDC-AC) used in the tests was prepared as follows: 2, 3 dimethoxybenzaldehyde was reduced in the presence of sodium borohydride and the reduction product reacted with phosphorus tribromide to form 2, 3 dimethoxybenzylbromide. The benzylbromide reaction product was refluxed with triphenyl phosphine in xylene to form 2, 3 dimethoxybenzyl-triphenyl phosphonium bromide which was then reacted with octadecanal in the presence of butyl lithium to form 2, 3 dimethoxy-nonadecenylbenzene. Subsequent steps of reduction and reaction with boron tribromide produced 3-nonadecylcatechol which was purified by chromatography. The catechol was acetylated with acetic anhydride in pyridine to form the acetate (NDC-AC).
Name
nonadecylcatechol acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)(=O)C.C(C1C=CC=C(O)C=1O)CCCCCCCCCCCCCCCCCC.[CH3:32][O:33][C:34]1[C:41]([O:42][CH3:43])=[CH:40][CH:39]=[CH:38][C:35]=1[CH:36]=O.[BH4-].[Na+].P(Br)(Br)[Br:47]>>[CH3:32][O:33][C:34]1[C:41]([O:42][CH3:43])=[CH:40][CH:39]=[CH:38][C:35]=1[CH2:36][Br:47] |f:0.1,3.4|

Inputs

Step One
Name
nonadecylcatechol acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O.C(CCCCCCCCCCCCCCCCCC)C1=C(C(O)=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=O)C=CC=C1OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared

Outcomes

Product
Name
Type
product
Smiles
COC1=C(CBr)C=CC=C1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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